N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide
Description
N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring linked to an azaspiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-2-11-23-15-16(20-21-23)14-19-17(24)22-12-6-9-18(10-13-22)7-4-3-5-8-18/h2,15H,1,3-14H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOIYMIXGRGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(N=N1)CNC(=O)N2CCCC3(CCCCC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves a multi-step process. One common method includes the Cu(I)-catalyzed [3+2] dipolar cycloaddition reaction between N-substituted (prop-2-yn-1-yl)amines and azido compounds . This reaction forms the triazole ring, which is then linked to the azaspiro structure through subsequent reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the azaspiro structure, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood glucose levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and azaspiro compounds, such as:
- 1,2,3-Triazole hybrids with amine-ester functionality
- Acridine-9-carboxamide linked to 1,2,3-triazole derivatives
Uniqueness
N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its specific combination of a triazole ring and an azaspiro structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
